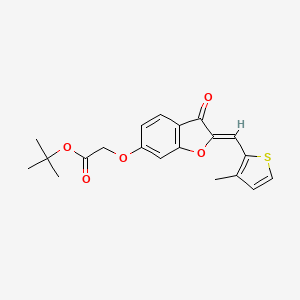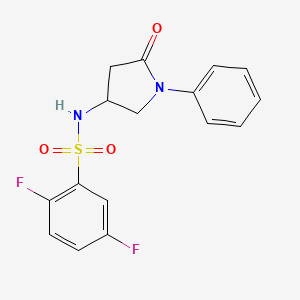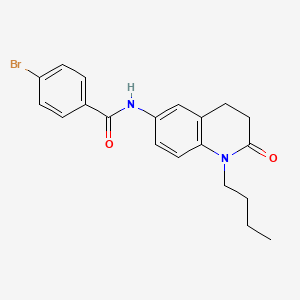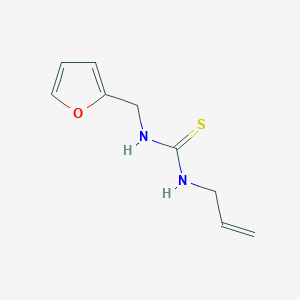![molecular formula C17H27N5O2 B2391235 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione CAS No. 851937-47-8](/img/structure/B2391235.png)
1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is commonly referred to as theophylline, and it is a natural product found in tea leaves. Theophylline has been extensively studied due to its therapeutic potential in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Mechanism of Action
Theophylline works by inhibiting the enzyme phosphodiesterase, which is responsible for breaking down cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, theophylline increases the levels of cAMP, which leads to the relaxation of the smooth muscles in the airways. Theophylline also has anti-inflammatory effects, which may contribute to its therapeutic effects in respiratory diseases.
Biochemical and Physiological Effects:
Theophylline has a number of biochemical and physiological effects in addition to its bronchodilator and anti-inflammatory effects. It has been shown to increase heart rate and contractility, which may be beneficial in the treatment of heart failure. Theophylline also has diuretic effects, which can be useful in the treatment of edema. However, these effects must be carefully monitored, as theophylline can cause adverse effects, such as arrhythmias and seizures, at high doses.
Advantages and Limitations for Lab Experiments
Theophylline is a widely studied compound, and its effects have been well characterized in vitro and in vivo. It is relatively inexpensive and easy to obtain, making it a useful tool for researchers. However, theophylline has a narrow therapeutic window, and its effects can vary depending on the dose and route of administration. Additionally, theophylline can interact with other medications, such as antibiotics and corticosteroids, which can complicate experimental design.
Future Directions
There are a number of future directions for research on theophylline. One area of interest is the development of new formulations and delivery methods, such as sustained-release formulations and inhalation therapies. Another area of interest is the identification of new therapeutic targets for theophylline, such as its potential role in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of theophylline and its effects on different organ systems.
Synthesis Methods
Theophylline can be synthesized from xanthine, which is a naturally occurring purine base found in caffeine, theobromine, and uric acid. The synthesis of theophylline involves the alkylation of xanthine with 3-methylpiperidine and propyl bromide, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product is purified by recrystallization from hot water.
Scientific Research Applications
Theophylline has been extensively studied for its pharmacological effects on the respiratory system. It acts as a bronchodilator, which means it relaxes the smooth muscles in the airways, allowing for easier breathing. Theophylline has been shown to improve lung function in patients with asthma and 1,3-Dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione, and it is often used in combination with other medications, such as inhaled corticosteroids and beta-agonists.
properties
IUPAC Name |
1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-propylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N5O2/c1-5-8-22-13(11-21-9-6-7-12(2)10-21)18-15-14(22)16(23)20(4)17(24)19(15)3/h12H,5-11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXQSMPHIGILFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCCC(C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Fluoro-4-methylphenyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2391154.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2391155.png)
![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2391156.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2391157.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2391161.png)

![1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B2391163.png)





